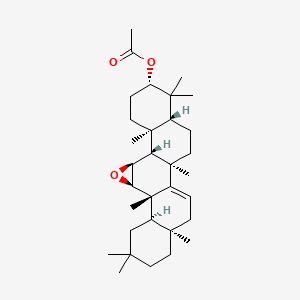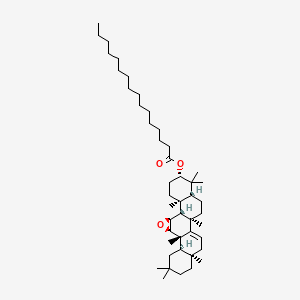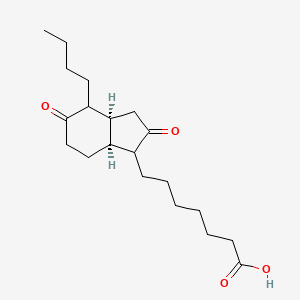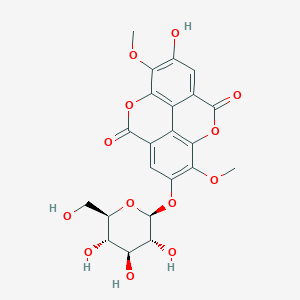
AM694 N-pentanoic acid metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM694 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of AM694 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the central CB1 and peripheral CB2 receptors, respectively. AM694 N-pentanoic acid metabolite is a potential phase I metabolite of AM694, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolism Studies
- Primary and Secondary Metabolism of Pentamidine by Rats : Berger et al. (1992) studied the metabolism of pentamidine, finding that 5-(4'-amidinophenoxy)pentanoic acid is a primary metabolite in rats. This research contributes to understanding the metabolism of related compounds like AM694 N-pentanoic acid metabolite-d5 (Berger et al., 1992).
Analytical Techniques
- Determination of Synthetic Cannabinoids and Metabolites in Urine : Berg et al. (2016) used advanced analytical techniques, like UHPLC-MS/MS, for determining various synthetic cannabinoids and metabolites, including compounds related to AM694 (Berg et al., 2016).
Synthesis and Resolution Studies
- Synthesis of Amino Acids : Shimohigashi et al. (1976) focused on synthesizing L-2-Amino-5-arylpentanoic acids, similar in structure to AM694 metabolites, highlighting the chemical processes involved in synthesizing complex organic compounds (Shimohigashi et al., 1976).
Biotransformation
- Microbial Transformation of Trichoderma Metabolite : Cooney et al. (1997) investigated the biotransformation of Trichoderma metabolites, identifying compounds such as 5-(2-pyron-6-yl)pentanoic acid, which shares structural similarities with AM694 metabolites (Cooney et al., 1997).
Industrial Applications
- Conversion of γ-Valerolactone to Pentanoic Acid : Al‐Naji et al. (2020) researched the conversion of γ-valerolactone to pentanoic acid, indicating potential industrial applications of similar pentanoic acid derivatives (Al‐Naji et al., 2020).
Pharmacokinetics
- Pharmacokinetic Properties of Synthetic Cannabinoid JWH‐018 : Toennes et al. (2017) studied the pharmacokinetics of JWH‐018 and its metabolites, providing insights into the metabolism and elimination of similar compounds (Toennes et al., 2017).
Biosynthesis
- Biosynthesis of Norsolorinic Acid and Averufin : McKeown et al. (1996) explored the metabolism of specific acids by Aspergillus parasiticus, contributing to the understanding of biosynthetic pathways relevant to compounds like AM694 (McKeown et al., 1996).
Propriétés
Nom du produit |
AM694 N-pentanoic acid metabolite-d5 |
|---|---|
Formule moléculaire |
C20H13D5INO3 |
Poids moléculaire |
452.3 |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24)/i2D,4D,7D,10D,13D |
Clé InChI |
YRJDOAITNOJOHV-RPIREVIHSA-N |
SMILES |
O=C(C1=C(I)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonymes |
5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









